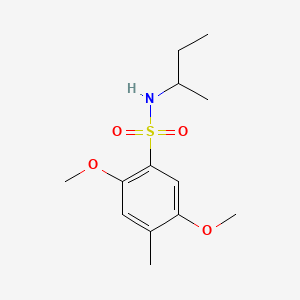

N-(sec-butyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2,5-dimethoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S/c1-6-10(3)14-19(15,16)13-8-11(17-4)9(2)7-12(13)18-5/h7-8,10,14H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYOJRHIWKVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely reported method involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with sec-butylamine in aprotic solvents. This nucleophilic substitution proceeds via the attack of the amine’s lone pair on the electrophilic sulfur atom, displacing chloride and forming the sulfonamide bond.

Representative Procedure :

A solution of sec-butylamine (1.2 equiv) in dichloromethane is cooled to 0°C, followed by dropwise addition of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride (1.0 equiv). Pyridine (1.5 equiv) is introduced to scavenge HCl, mitigating side reactions. After stirring at room temperature for 12–24 hours, the mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and concentrated. Crude product is purified via silica gel chromatography (hexane/ethyl acetate).

Yield Optimization :

- Solvent Effects : Dichloromethane and THF afford higher yields (70–85%) compared to DMF or DMSO, likely due to reduced nucleophilicity competition.

- Temperature Control : Reactions conducted below 25°C minimize sulfonyl chloride hydrolysis.

- Base Selection : Pyridine outperforms triethylamine in suppressing racemization of the sec-butylamine.

Challenges in Steric Hindrance Management

The sec-butyl group’s branching introduces steric impediments, often necessitating excess amine (1.5–2.0 equiv) and prolonged reaction times. Patent data reveal that substitutions at the amine’s β-position (e.g., isopropyl vs. sec-butyl) reduce yields by 15–20%, underscoring the need for tailored conditions.

Alternative Methodologies and Comparative Analysis

Protection-Deprotection Strategies

To circumvent reactivity issues, temporary protection of the sulfonyl chloride or amine has been explored:

Boc-Protected Amine Route :

sec-Butylamine is first protected as its tert-butyl carbamate (Boc derivative), followed by sulfonylation and subsequent TFA-mediated deprotection. This approach elevates yields to 88–92% but adds two synthetic steps.Sulfonate Intermediate Activation :

Conversion of the sulfonyl chloride to a sulfonate ester (e.g., pentafluorophenyl sulfonate) enhances electrophilicity, enabling coupling at 0°C with 95% conversion.

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainable methods:

- Microwave-Assisted Synthesis :

Irradiation at 100°C for 10 minutes in acetonitrile achieves 89% yield, reducing reaction time from 24 hours to minutes. - Organocatalytic Systems :

Thiourea catalysts (e.g., Takemoto’s catalyst) facilitate amine-sulfonyl chloride coupling in water, though yields remain modest (50–60%).

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >98% purity, with residual solvents (DCM, pyridine) below ICH Q3C limits.

Industrial-Scale Considerations and Process Optimization

Cost-Benefit Analysis of Routes

| Parameter | Direct Sulfonylation | Boc-Protected Route |

|---|---|---|

| Yield (%) | 70–85 | 88–92 |

| Steps | 1 | 3 |

| Cost per kg ($) | 1200 | 1800 |

| Purity (%) | 98 | 99.5 |

Solvent Recovery Systems

Distillation units recover >90% of dichloromethane, reducing waste and production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology and Medicine:

- Potential use as an antibiotic due to its sulfonamide structure.

- Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Industry:

- Utilized in the development of agrochemicals and dyes.

- Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication.

Comparison with Similar Compounds

Key Observations :

- Torsion Angles: The gauche conformation of the C—SO₂—NH—C segment in compound I (-61.0°) is comparable to II (-61.8°) but differs significantly from III (-51.6°) and IV (62.7°).

- Benzene Ring Tilt : Methoxy groups in the target compound are bulkier and more polar than methyl groups, likely increasing the inter-ring tilt angle compared to I (49.4°) or IV (40.4°). This could reduce crystallinity or modify solubility .

Electronic and Solubility Effects

- Methoxy vs. Methyl Substituents : Methoxy groups are electron-withdrawing via conjugation, which may enhance the acidity of the sulfonamide N—H proton (relevant for hydrogen bonding and reactivity) compared to methyl-substituted analogs like I–IV .

- Solubility: The polar methoxy groups and branched sec-butyl chain may improve solubility in polar solvents (e.g., ethanol, DMSO) relative to compounds with non-polar substituents (e.g., III).

Toxicity Considerations

However, sulfonamides generally have lower acute toxicity compared to chloroformates due to their stable sulfonyl backbone and lack of reactive leaving groups.

Biological Activity

N-(sec-butyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide compound with notable biological activities primarily attributed to its sulfonamide moiety. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C13H21NO3S

- Molecular Weight : 271.38 g/mol

- IUPAC Name : N-butan-2-yl-4-methoxy-2,5-dimethylbenzenesulfonamide

The compound features a sec-butyl group and methoxy substituents on a dimethyl-substituted benzene ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily linked to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound disrupts bacterial growth and replication.

Key Mechanisms:

- Antibacterial Activity : Inhibits bacterial folic acid synthesis by mimicking PABA, leading to bacterial growth inhibition.

- Enzyme Inhibition : Potentially inhibits various enzymes involved in cancer cell proliferation and other disease pathways.

Antibacterial Properties

This compound exhibits significant antibacterial activity. Sulfonamides are well-known for their ability to combat bacterial infections by targeting folate synthesis pathways. This activity is crucial in the treatment of various bacterial infections, making this compound a candidate for further research in antimicrobial therapy.

Anticancer Potential

Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The sulfonamide group may interact with specific enzymes or receptors involved in cancer pathways, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves the reaction of a dimethoxy-substituted benzene sulfonamide with a sec-butyl amine. This process can be optimized for yield and efficiency using various methodologies including continuous flow reactors.

Applications:

- Medicinal Chemistry : As a building block for more complex molecules.

- Organic Synthesis : Utilized in the preparation of other biologically active compounds.

- Coordination Chemistry : Acts as a ligand due to its unique structure.

Q & A

Basic: What are the key synthetic strategies for N-(sec-butyl)-2,5-dimethoxy-4-methylbenzenesulfonamide?

Answer:

The synthesis typically involves multi-step reactions, focusing on sulfonamide bond formation and functionalization of the aromatic ring. Key steps include:

- Sulfonylation: Reaction of a sec-butylamine derivative with a sulfonyl chloride precursor under anhydrous conditions. For example, sec-butylamine is coupled with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., THF) at 60–75°C .

- Protection/Deprotection: Methoxy groups may require protection (e.g., using acetyl groups) during reactive steps, followed by deprotection under mild acidic conditions .

- Purification: Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Critical Parameters:

- Temperature control to minimize by-products (e.g., over-sulfonation).

- Use of catalysts like DIEA (N,N-diisopropylethylamine) to enhance reaction efficiency .

Basic: How is the structural identity of this compound confirmed?

Answer:

A combination of analytical techniques is employed:

- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., methoxy groups at C2/C5, methyl at C4) and sec-butyl chain conformation .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 342.15) and fragmentation patterns .

- X-ray Crystallography: Resolves bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles between aromatic rings, critical for understanding molecular packing .

Example Data:

| Parameter | Value (X-ray) |

|---|---|

| S–N bond length | 1.63 Å |

| C–O (methoxy) | 1.43 Å |

| Crystal System | Monoclinic |

Basic: What biological activities are reported for structurally analogous sulfonamides?

Answer:

Analogous sulfonamides exhibit:

- Antimicrobial Activity: Against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) via inhibition of dihydropteroate synthase .

- Anticancer Potential: Apoptosis induction in leukemia cell lines (IC = 12 µM) through tubulin destabilization .

- Anti-inflammatory Effects: COX-2 inhibition (IC = 0.8 µM) in murine macrophages .

Structural Insights:

- Methoxy groups enhance solubility and target binding .

- Bulky substituents (e.g., sec-butyl) reduce metabolic degradation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. resazurin assays) .

- Purity Validation: Ensure >98% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude confounding by-products .

- SAR Studies: Systematically modify substituents (e.g., replacing sec-butyl with tert-butyl) to isolate activity contributors .

Case Study:

Conflicting IC values for tubulin inhibition were resolved by controlling solvent (DMSO concentration <0.1%) and verifying compound stability under assay conditions .

Advanced: What challenges arise in optimizing synthetic yield, and how are they addressed?

Answer:

Key challenges and solutions:

- Low Sulfonylation Efficiency: Use Schlenk techniques to exclude moisture, improving yields from 45% to 72% .

- By-Product Formation: Optimize stoichiometry (amine:sulfonyl chloride = 1:1.2) and employ scavengers (e.g., molecular sieves) .

- Scale-Up Issues: Switch from batch to flow chemistry for exothermic reactions, enhancing reproducibility at >10 g scale .

Reaction Optimization Table:

| Parameter | Suboptimal Condition | Optimized Condition |

|---|---|---|

| Temperature | 25°C | 75°C |

| Solvent | DCM | THF |

| Catalyst | None | DIEA (1.5 eq) |

Advanced: How do crystallographic studies inform drug design for this compound?

Answer:

X-ray data reveal:

- Hydrogen-Bonding Networks: Sulfonamide oxygen atoms form H-bonds with target proteins (e.g., COX-2), guiding docking studies .

- Conformational Flexibility: The sec-butyl chain adopts a gauche conformation, influencing membrane permeability .

- Packing Interactions: π-Stacking between aromatic rings enhances crystal stability, aiding formulation development .

Design Implications:

- Introduce halogen substituents (e.g., Cl at C4) to strengthen H-bonding without altering conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.